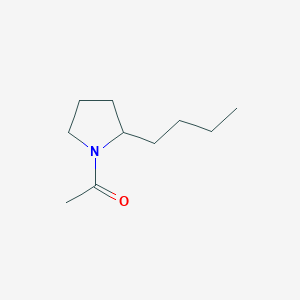

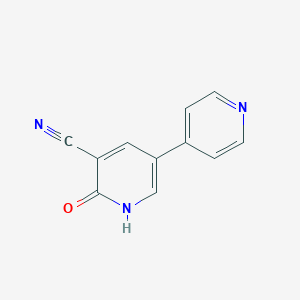

1-(Pyridin-4-yl)piperidin-4-ol

Vue d'ensemble

Description

“1-(Pyridin-4-yl)piperidin-4-ol” is a chemical compound . It belongs to the phenylpyrazoles, which are compounds containing a phenylpyrazole skeleton, consisting of a pyrazole bound to a phenyl group .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Molecular Structure Analysis

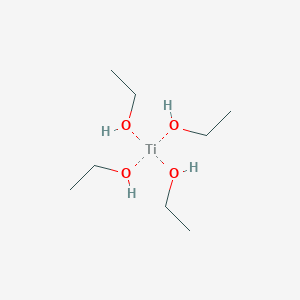

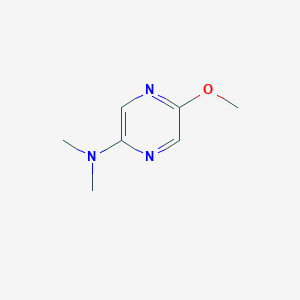

The molecular weight of “1-(Pyridin-4-yl)piperidin-4-ol” is 178.23 . The InChI Code is 1S/C10H14N2O/c13-10-3-7-12(8-4-10)9-1-5-11-6-2-9/h1-2,5-6,10,13H,3-4,7-8H2 .

Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Physical And Chemical Properties Analysis

The physical form of “1-(Pyridin-4-yl)piperidin-4-ol” is solid . Its density is 1.2±0.1 g/cm3 . The boiling point is 340.7±32.0 °C at 760 mmHg .

Applications De Recherche Scientifique

Role in Drug Designing

Piperidine derivatives, including “1-(Pyridin-4-yl)piperidin-4-ol”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The piperidine moiety is one of the most common structures in FDA approved drugs .

Anticancer Applications

Piperidine derivatives are being utilized in different ways as anticancer agents . For example, 2-amino-4-(1-piperidine) pyridine derivatives have been designed as clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors .

Antimicrobial and Antifungal Applications

Piperidin-4-one derivatives, which “1-(Pyridin-4-yl)piperidin-4-ol” could potentially be converted into, have shown promising antimicrobial and antifungal activities . These compounds could be used as a template for the future development of more potent antimicrobial and antifungal agents with fewer side effects .

Antiviral Applications

Piperidine derivatives are also being utilized as antiviral agents . Their unique structure allows them to interact with various viral proteins, disrupting their function and inhibiting viral replication .

Antimalarial Applications

Piperidine derivatives have shown potential as antimalarial agents . Their ability to interfere with the life cycle of the malaria parasite makes them a promising area of research in the fight against this disease .

Antihypertensive Applications

Piperidine derivatives are being utilized as antihypertensive agents . They can help to lower blood pressure by relaxing blood vessels, making them a valuable tool in the treatment of hypertension .

Mécanisme D'action

Target of Action

The primary target of 1-(Pyridin-4-yl)piperidin-4-ol is the protein serine/threonine-protein kinase B-raf . This protein plays a crucial role in regulating cell growth by transmitting signals from the cell membrane to the nucleus.

Mode of Action

The compound interacts with its target, the B-raf protein, to exert its effects . .

Biochemical Pathways

The compound’s action affects the pathways involving the B-raf protein . B-raf is part of the MAPK/ERK pathway, which regulates cell division, differentiation, and secretion. Alterations in this pathway can lead to various types of cancers.

Result of Action

The molecular and cellular effects of 1-(Pyridin-4-yl)piperidin-4-ol’s action depend on its interaction with the B-raf protein . By targeting this protein, the compound could potentially influence cell growth and division.

Orientations Futures

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “1-(Pyridin-4-yl)piperidin-4-ol” and its derivatives could have potential applications in the pharmaceutical industry in the future.

Propriétés

IUPAC Name |

1-pyridin-4-ylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c13-10-3-7-12(8-4-10)9-1-5-11-6-2-9/h1-2,5-6,10,13H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQVSUISDOVWEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40634247 | |

| Record name | 1-(Pyridin-4-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

130658-65-0 | |

| Record name | 1-(Pyridin-4-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 130658-65-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.